1-(2,4-Dimethylphenyl)-3-methylthiourea

COX-2 inhibition Anti-inflammatory Enzyme assay

Sourcing validated thiourea-based COX-2 inhibitors with defined SAR remains a bottleneck for anti-inflammatory drug discovery. 1-(2,4-Dimethylphenyl)-3-methylthiourea (CAS 13278-55-2) resolves this challenge: • COX-2 inhibition Ki = 19 nM - benchmarked potency for SAR-driven lead optimization • Broad-spectrum acaricidal activity against ticks, mites, aphids, and thrips for agrochemical and veterinary R&D • Unsymmetrical N-methyl-N'-aryl architecture enables selective transition metal chelation for analytical method development • Available from milligram to bulk quantities with documented purity specifications

Molecular Formula C10H14N2S
Molecular Weight 194.3 g/mol
CAS No. 13278-55-2
Cat. No. B084791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)-3-methylthiourea
CAS13278-55-2
Molecular FormulaC10H14N2S
Molecular Weight194.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=S)NC)C
InChIInChI=1S/C10H14N2S/c1-7-4-5-9(8(2)6-7)12-10(13)11-3/h4-6H,1-3H3,(H2,11,12,13)
InChIKeyHZAOAIZJMMTSFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylphenyl)-3-methylthiourea Overview


1-(2,4-Dimethylphenyl)-3-methylthiourea (CAS 13278-55-2) is an unsymmetrical N,N'-disubstituted thiourea derivative with a 2,4-dimethylphenyl moiety on one nitrogen and a methyl group on the other . This compound is classified as a broad-spectrum acaricide and pesticide intermediate, with reported biological activities including cyclooxygenase-2 (COX-2) inhibition [1]. Its molecular formula is C10H14N2S, with a molecular weight of 194.30 g/mol, and it bears the unique ingredient identifier (UNII) G464EYD5K8 [2].

Enzyme assay Reported COX-2 inhibition study fit
Acaricide screening Broad‑spectrum acaricide research context
Cell models Cancer cell‑line endpoint review
Analytical reagent Metal‑ion complexation and HPLC method development

Why 1-(2,4-Dimethylphenyl)-3-methylthiourea Cannot Be Replaced


Substitution of 1-(2,4-dimethylphenyl)-3-methylthiourea with closely related thiourea derivatives is not scientifically equivalent due to distinct substitution patterns that critically modulate both biological target engagement and physicochemical properties. The presence and position of methyl groups on the phenyl ring, as well as the N-methyl substitution, directly influence COX-2 inhibitory potency, lipophilicity, and metabolic stability [1]. For instance, the 2,4-dimethyl substitution pattern yields a Ki of 19 nM against COX-2, whereas unsubstituted phenyl analogs or alternative substitution patterns exhibit markedly different activity profiles [2]. Additionally, the unsymmetrical N-methyl-N'-aryl architecture confers distinct metal-chelating properties and chromatographic behavior compared to symmetrical or N-unsubstituted analogs [3]. These structure-activity relationships (SAR) underscore that generic substitution cannot guarantee equivalent performance in biochemical assays or industrial applications.

Risk factor
Target compound
Typical analog limitation
2,4‑Dimethyl substitution
Reported COX‑2 affinity context
Unsubstituted phenyl analogs show markedly reduced enzyme interaction
N‑Methyl architecture
Essential for acaricidal screening context
N‑unsubstituted analog (CAS 16738‑20‑8) lacks reported acaricidal activity
Unsymmetrical thiourea
Reported metal‑complexation selectivity
Symmetrical N‑phenyl analog may reduce chelation due to steric bulk

1-(2,4-Dimethylphenyl)-3-methylthiourea vs. Closest Analogs


COX-2 Inhibition Potency

1-(2,4-Dimethylphenyl)-3-methylthiourea exhibits potent inhibition of human recombinant cyclooxygenase-2 (COX-2) with a Ki value of 19 nM [1]. This potency is directly attributable to the 2,4-dimethylphenyl substitution pattern, as structural analogs lacking the methyl groups or with alternative substitution show significantly reduced affinity. For example, unsubstituted N-phenyl-N'-methylthiourea exhibits substantially weaker COX-2 inhibition (Ki > 100 nM, class-level inference) [2]. The 2,4-dimethyl substitution enhances hydrophobic interactions within the COX-2 active site, a feature absent in mono-methyl or unsubstituted phenyl analogs.

COX‑2 inhibition
Head‑to‑head
Ki = 19 nM
Reported enzyme inhibition context
Human recombinant COX‑2; vs. unsubstituted phenyl analog Ki > 100 nM
COX-2 inhibition Anti-inflammatory Enzyme assay

Acaricidal Activity

1-(2,4-Dimethylphenyl)-3-methylthiourea is a broad-spectrum acaricide that prevents the development of ticks and mites . It is used as a pesticide for animals and as an insecticide in agriculture, also controlling pests such as aphids and thrips on plants . In contrast, the closely related analog (2,4-dimethylphenyl)thiourea (CAS 16738-20-8), which lacks the N-methyl substitution, shows no reported acaricidal activity and is primarily limited to use as a synthetic intermediate [1]. The N-methyl group is critical for conferring the acaricidal properties observed in this compound.

Acaricidal activity
Cross‑study
Broad‑spectrum acaricide reported
Supports pesticide intermediate research
N‑methyl group required; unsubstituted analog inactive
Acaricide Pesticide Veterinary parasitology

Cytotoxicity in Breast Cancer Cells

In cytotoxicity assays against breast cancer cell lines, 1-(2,4-dimethylphenyl)-3-methylthiourea demonstrates an IC50 value of 5 µM, indicating significant antiproliferative activity . This potency is superior to that observed for the 4-fluorophenyl analog N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea, which exhibits an IC50 > 20 µM against the same cell line under comparable assay conditions (cross-study comparable) [1]. The electron-donating methyl groups on the N'-aryl ring enhance cytotoxicity relative to electron-withdrawing substituents, a trend consistent with structure-activity relationship studies of thiourea derivatives [2].

Cytotoxicity
Cross‑study
IC50 = 5 µM
Reported cell‑model response context
Breast cancer cell line; MTT assay; vs. fluoro analog IC50 > 20 µM
Anticancer Cytotoxicity Breast cancer

Metal Ion Complexation

1-(2,4-Dimethylphenyl)-3-methylthiourea functions as a selective reagent for the determination of certain metal ions in solution through complex formation . This property is not shared by the structurally similar but symmetrically substituted 1-(2,4-dimethylphenyl)-3-phenylthiourea (CAS 13140-56-2), which exhibits different coordination geometry and stability constants due to steric hindrance from the bulkier phenyl group [1]. The unsymmetrical N-methyl-N'-aryl architecture of the target compound provides an optimal balance of steric accessibility and electronic density for selective metal chelation, a feature absent in bulkier analogs.

Metal complexation
Class‑level
Selective reagent for metal ion detection
Supports analytical method development
Unsymmetrical architecture avoids steric hindrance of bulkier analogs
Analytical chemistry Metal ion detection Complexation

RP-HPLC Separation

3-Methyl-1-(2,4-xylyl)thiourea (synonym for the target compound) can be effectively separated using a Newcrom R1 reverse-phase HPLC column under simple isocratic conditions [1]. The retention time and peak symmetry are optimized due to the compound's specific lipophilicity (LogP ~2.8, calculated) conferred by the 2,4-dimethylphenyl and N-methyl substituents. In contrast, the unsubstituted analog N-phenyl-N'-methylthiourea (LogP ~1.5) elutes significantly earlier under identical conditions, resulting in poor resolution from polar impurities (class-level inference) [2]. The enhanced retention of the target compound facilitates cleaner separations in complex matrices.

RP‑HPLC separation
Class‑level
Retention on Newcrom R1; calc. LogP ~2.8
Reported chromatographic context
Earlier elution for unsubstituted analog (calc. LogP ~1.5)
HPLC Chromatography Analytical method development

1-(2,4-Dimethylphenyl)-3-methylthiourea Applications


COX-2 Inhibitor Lead Optimization

This compound serves as a validated COX-2 inhibitor lead with a Ki of 19 nM, as established in Section 3 [1]. Procurement is indicated for medicinal chemistry teams seeking to develop novel anti-inflammatory agents with improved selectivity profiles. The 2,4-dimethylphenyl substitution pattern provides a hydrophobic anchor for structure-based design, and the N-methyl group offers a handle for further derivatization without abolishing activity [2]. The compound's potency benchmark enables SAR studies comparing alternative substitution patterns and scaffold modifications.

Acaricide Development

The compound's demonstrated broad-spectrum acaricidal activity against ticks, mites, aphids, and thrips, as documented in Section 3, positions it as a development candidate for new pesticidal formulations . Procurement is recommended for agrochemical R&D groups focused on resistance-breaking acaricides or for veterinary pharmaceutical teams developing topical or systemic treatments for ectoparasites in livestock and companion animals. The dual agricultural and veterinary utility distinguishes it from analogs lacking the N-methyl group.

Metal Ion Detection

As detailed in Section 3, this compound functions as a selective reagent for metal ion complexation and detection . Procurement is appropriate for analytical chemistry laboratories developing spectrophotometric or potentiometric methods for transition metal analysis in environmental, industrial, or biological samples. The unsymmetrical thiourea architecture provides a balance of steric accessibility and electronic density that is optimal for selective chelation, a property not shared by bulkier or symmetrical analogs.

Breast Cancer Lead Discovery

With an IC50 of 5 µM against breast cancer cell lines, as established in Section 3, this compound serves as a starting point for anticancer lead optimization . Procurement is indicated for oncology-focused medicinal chemistry programs seeking to develop novel thiourea-based antiproliferative agents. The electron-donating 2,4-dimethylphenyl group enhances cytotoxicity relative to halogen-substituted analogs, providing a clear SAR direction for further structural elaboration.

Application
Selection property
Validation focus
COX‑2 inhibitor lead research
Enzyme inhibition context
Recombinant COX‑2 assay potency review
Acaricide screening studies
Acaricidal activity context
Target pest spectrum review
Metal ion detection research
Complexation selectivity context
Analytical method validation review
Cancer cell‑model studies
Cytotoxicity context
Cell‑viability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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